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Compound of Interest

Compound Name: Nickel octaethylporphyrin

Cat. No.: B1677100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ruffling phenomenon observed in

nickel octaethylporphyrin (Ni-OEP), a non-planar distortion of the porphyrin macrocycle. This

guide synthesizes crystallographic data, spectroscopic analyses, and computational studies to

offer a comprehensive understanding of the structural and electronic implications of this

conformational change.

The Genesis of Ruffling in Nickel Porphyrins
The primary driver for the ruffling distortion in nickel porphyrins is the mismatch between the

size of the nickel(II) ion and the coordination cavity of the porphyrin macrocycle.[1][2] The small

ionic radius of Ni(II) favors shorter nickel-nitrogen (Ni-N) bond lengths than what an ideal planar

porphyrin structure can comfortably accommodate.[1][2][3] To achieve these shorter, stronger

Ni-N bonds, the porphyrin ring distorts out of planarity, adopting a "ruffled" conformation.[1][2]

This distortion reduces the strain within the porphyrin core that would otherwise arise from

accommodating the smaller metal ion in a planar configuration.[1]

In the case of nickel octaethylporphyrin (Ni-OEP), the molecule can exist in both planar and

ruffled forms.[2] The specific conformation adopted can be influenced by the crystal packing

forces in the solid state. For instance, in a triclinic crystal lattice, Ni-OEP has been observed to

be planar, while a tetragonal lattice accommodates a ruffled structure.[2] Theoretical

calculations using Density Functional Theory (DFT) have shown that the ruffled conformer of

Ni-OEP is energetically slightly more favorable, by about 0.2 kcal/mol, than the planar form.[3]
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The logical relationship leading to the ruffling effect can be visualized as follows:

Small Ionic Radius of Ni(II)

Optimal Ni-N Bond Length is Short

Planar Porphyrin Core is Too Large

Steric Strain in Planar Conformation

Ruffling Distortion

Reduced Core Size and Strain Shorter Ni-N Bonds Achieved

Click to download full resolution via product page

Figure 1: The causal pathway from nickel ion size to porphyrin ruffling.

Structural and Spectroscopic Consequences of
Ruffling
The ruffling of the Ni-OEP macrocycle induces significant changes in its structural parameters

and spectroscopic signatures.

Impact on Bond Lengths and Angles
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The most direct structural consequence of ruffling is the shortening of the Ni-N bond distance.

This is accompanied by alterations in the bond lengths and angles within the porphyrin

macrocycle itself. As the degree of ruffling increases, a decrease in the π-overlap between the

orbitals of the macrocycle is observed.[4]

Parameter Planar Ni-OEP (Triclinic)
Ruffled Ni-OEP
(Tetragonal)

Ni-N distance (Å) 1.946–1.958 1.929

Dihedral Angle χ(Cα-N∙∙∙N-Cα) ~0° 20-30°

Table 1: Comparison of key

structural parameters in planar

and ruffled Ni-OEP

conformations.[1][2]

Electronic and Vibrational Spectroscopy
The electronic absorption spectra of porphyrins are known to be sensitive to the conformation

of the macrocycle. However, studies have shown that substantial ruffling has a surprisingly

negligible effect on the electronic spectra of some porphyrins.[5] In some cases, ruffling can

even lead to blue shifts (hypsochromic shifts) in the absorption bands, contrary to the

commonly held belief that non-planar distortions always cause red shifts.[5] It has been

suggested that the red shift often attributed to non-planarity might actually arise from other

substituent effects.[5]

In contrast, the vibrational spectrum is highly sensitive to the ruffling distortion. Resonance

Raman and infrared (IR) spectroscopy are powerful techniques for probing these

conformational changes.[4][6] Density functional theory (DFT) calculations have shown a clear

pattern of vibrational shifts that are driven by the degree of ruffling.[4] For instance, certain in-

plane stretching modes of the macrocycle show significant downshifts in frequency with

increasing ruffling, while the Ni-N stretching modes exhibit an upshift.[4] This sensitivity of the

vibrational modes to the conformation makes vibrational spectroscopy a valuable tool for

diagnosing out-of-plane distortions in porphyrins.[4]

Experimental Methodologies
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The study of the ruffling effect in Ni-OEP relies on a combination of experimental techniques

and computational modeling.

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-

dimensional structure of Ni-OEP in the solid state, providing direct evidence of planarity or

ruffling.

Experimental Protocol:

Crystal Growth: Single crystals of Ni-OEP suitable for X-ray diffraction are typically grown by

slow evaporation of a solution of the compound in a suitable solvent mixture, such as

chloroform/methanol.

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low

temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected

using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

Structure Solution and Refinement: The diffraction data are processed to determine the unit

cell dimensions and space group. The crystal structure is then solved using direct methods

or Patterson methods, followed by refinement using full-matrix least-squares techniques.

This process yields the atomic coordinates, bond lengths, bond angles, and dihedral angles

that define the molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of porphyrins in

solution.[7][8][9] The unique ring current effect in porphyrins results in a large dispersion of

proton chemical shifts, making them sensitive to conformational changes.[7]

Experimental Protocol:

Sample Preparation: A solution of Ni-OEP is prepared in a deuterated solvent (e.g., CDCl3).

Data Acquisition: 1H NMR spectra are acquired on a high-field NMR spectrometer. The

chemical shifts, coupling constants, and relaxation times of the protons are measured.
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Spectral Analysis: The pattern of chemical shifts, particularly of the meso and pyrrole

protons, can provide insights into the average conformation of the porphyrin in solution. The

presence of multiple conformers in equilibrium can sometimes be detected by changes in the

spectra with temperature.

Resonance Raman Spectroscopy
Resonance Raman spectroscopy is a highly sensitive technique for probing the vibrational

modes of porphyrins that are coupled to their electronic transitions.

Experimental Protocol:

Sample Preparation: A solution of Ni-OEP is prepared in a suitable solvent.

Data Acquisition: The sample is irradiated with a laser wavelength that is in resonance with

an electronic absorption band of the porphyrin (e.g., the Soret or Q-bands). The scattered

light is collected and analyzed by a spectrometer to obtain the Raman spectrum.

Spectral Analysis: The frequencies and intensities of the Raman bands provide detailed

information about the vibrational modes of the porphyrin macrocycle. As discussed earlier,

specific vibrational modes are known to be sensitive to the ruffling distortion.

The general workflow for characterizing the ruffling effect is depicted below:
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Figure 2: A typical experimental and computational workflow for studying porphyrin ruffling.

Implications for Drug Development and Materials
Science
The conformational flexibility of porphyrins, including the ruffling distortion, can have a profound

impact on their biological activity and material properties. For instance, the ruffling of the
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porphyrin macrocycle can affect its ability to bind to target proteins or to participate in electron

transfer reactions.[10] The lowered affinity for axial ligands in ruffled nickel porphyrins has

implications for their use in molecular devices and for understanding the function of heme

proteins.[10] Therefore, a thorough understanding of the factors that control porphyrin

conformation is crucial for the rational design of new porphyrin-based drugs and functional

materials.

Conclusion
The ruffling of nickel octaethylporphyrin is a fascinating example of how the interplay

between the electronic preferences of a central metal ion and the steric constraints of a

macrocyclic ligand can lead to significant structural distortions. This technical guide has

provided an overview of the causes and consequences of this effect, as well as the

experimental and computational tools used to study it. A comprehensive understanding of

porphyrin ruffling is essential for researchers in the fields of coordination chemistry,

biochemistry, and materials science, and will continue to inform the design of new molecules

with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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